N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold-Hopping

This compound is the structurally defined PDK1 inhibitor 'Thiazole carboxamide derivative 19' featuring a clean 4-methylthiazole core with an unsubstituted 5-position, enabling precise SAR expansion and selectivity profiling. Covered by WO2012036974, it serves as a concrete reference point for FTO analyses. Avoid functionally distinct analogs (e.g., 5-dimethylcarbamoyl variant CAS 1226440-71-6) to ensure target engagement fidelity and valid SAR conclusions.

Molecular Formula C11H8N6O2S
Molecular Weight 288.29
CAS No. 1219904-19-4
Cat. No. B2947567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
CAS1219904-19-4
Molecular FormulaC11H8N6O2S
Molecular Weight288.29
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C11H8N6O2S/c1-6-5-20-11(14-6)16-9(18)10-15-8(17-19-10)7-4-12-2-3-13-7/h2-5H,1H3,(H,14,16,18)
InChIKeyOPJZBJSCCBCEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219904-19-4): A Patented PDK1-Targeting Thiazole Carboxamide for Oncology Research


N-(4-Methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219904-19-4, molecular formula C11H8N6O2S, MW 288.29) is a fully synthetic small molecule that combines a 4-methylthiazole, a pyrazine, and a 1,2,4-oxadiazole-5-carboxamide in a single compact scaffold. In authoritative drug-target databases, this entity is registered as 'Thiazole carboxamide derivative 19' and is classified as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1), a target implicated in cancer metabolism [1]. The compound is covered by patent filings (including WO2012036974) directed to thiazole carboxamides for protein kinase B (PKB/Akt)-mediated proliferative disorders, which provides a documented intellectual-property context for its procurement [2].

Why Generic Substitution of N-(4-Methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide Fails Without Structural Identity Verification


In-class thiazole-2-carboxamide and oxadiazole-containing analogs cannot be treated as interchangeable procurement options because even modest peripheral substituent changes at the thiazole 4- or 5-position profoundly alter the pharmacophore geometry, target engagement, and patent estate. Database annotations explicitly link the specific scaffold bearing the unsubstituted 4-methylthiazole terminus to PDK1 inhibitory function [1]. A closely related commercial analog, N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1226440-71-6), differs only by a dimethylcarbamoyl appendage at the thiazole 5-position, yet this single change expands the molecular weight by ~25% and introduces an additional hydrogen-bond donor/acceptor that is anticipated to alter both kinase selectivity and physicochemical properties . Without identity-verified material matching CAS 1219904-19-4, researchers risk obtaining a functionally distinct chemotype, invalidating SAR conclusions or freedom-to-operate assessments within the WO2012036974 patent family [2].

Product-Specific Quantitative Evidence Guide for N-(4-Methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide


Structural Differentiation from the Closest Commercial Analog: Unsubstituted vs. 5-Dimethylcarbamoyl Thiazole

The target compound (CAS 1219904-19-4) possesses a bare 4-methylthiazole ring, whereas the closest commercially listed analog, CAS 1226440-71-6, carries a dimethylcarbamoyl group at the thiazole 5-position. This single-group difference results in a molecular-weight increase from 288.29 Da to 359.36 Da (a ≈25% mass gain) and the introduction of an additional hydrogen-bond acceptor (amide carbonyl) and donor (if protonated) within the kinase hinge-binding region . In kinase inhibitor SAR, substituents at the solvent-exposed 5-position of the thiazole frequently modulate isoform selectivity, metabolic stability, and solubility; therefore, the unsubstituted scaffold defines a distinct chemical starting point for lead optimization or a more compact probe for crystallographic studies [1].

Medicinal Chemistry Kinase Inhibitor Design Scaffold-Hopping

Target Engagement Evidence: PDK1 Inhibitory Annotation in the Therapeutic Target Database

The Therapeutic Target Database (TTD) explicitly registers this chemical entity (as 'Thiazole carboxamide derivative 19') as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) for metastatic and solid tumors [1]. PDK1 is a master regulator of the Warburg effect, and its inhibition shifts cancer cells from glycolysis to oxidative phosphorylation, often inducing apoptosis. While the TTD entry does not publicly disclose an IC50 value, the annotation provides a curated target-disease mapping that is absent for the majority of uncharacterized thiazole carboxamide analogs. In contrast, no such target annotation exists for the closely related 5-dimethylcarbamoyl analog (CAS 1226440-71-6) in authoritative databases, making the target compound the evidence-backed choice for PDK1-focused programs [2].

Cancer Metabolism PDK1 Inhibition Drug Target Database

Patent Estate Specificity: Explicit Species Coverage Within the WO2012036974 Family

The thiazole carboxamide scaffold of CAS 1219904-19-4 falls within the generic Markush structure of the WO2012036974 patent family, which claims methods of treating PKB-mediated cancers. The TTD links 'Thiazole carboxamide derivative 19' directly to this patent [1]. While both the target compound and the 5-dimethylcarbamoyl analog could be encompassed by the broad formula, the unsubstituted 4-methylthiazole core represents a phenyl-ring-free minimal pharmacophore that maximizes ligand efficiency (LE) metrics. In patent landscape analysis, such minimal scaffolds are often prioritized as starting points for optimization because they leave vectors open for subsequent substitution without infringing later-filed composition-of-matter claims on substituted variants [2].

Intellectual Property PKB/Akt Inhibition Patent Analytics

Best Research and Industrial Application Scenarios for N-(4-Methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide


PDK1-Targeted Cancer Metabolism Probe in Biochemical and Cellular Assays

Based on its TTD annotation as a PDK1 inhibitor [1], this compound serves as an entry point for validating PDK1 as a target in cancer cell lines dependent on aerobic glycolysis. Researchers can use it to benchmark metabolic flux changes (e.g., Seahorse assay ECAR/OCR shift) and compare against established PDK1 inhibitors such as dichloroacetate (DCA), where the thiazole-oxadiazole scaffold may offer improved membrane permeability due to its compact, low-polar surface area.

Scaffold-Hopping and SAR Expansion Starting Point

The compound's minimal 4-methylthiazole core with an unsubstituted 5-position provides a clean vector for systematic SAR expansion. Compared with the pre-functionalized 5-dimethylcarbamoyl analog (CAS 1226440-71-6, ΔMW ≈71 Da), this scaffold allows introduction of diverse substituents (halogens, small alkyls, heterocycles) at the thiazole 5-position without exceeding desirable molecular weight limits, facilitating ligand-efficiency-driven optimization campaigns .

Patent Landscape and Freedom-to-Operate Reference Compound

As a species linked to the WO2012036974 patent family and designated 'Thiazole carboxamide derivative 19' [1][2], this compound serves as a concrete reference point for competitive intelligence and FTO analyses targeting PKB/Akt or PDK1 patent estates. Its defined structure enables precise claim charting that generic Markush representations cannot provide.

Negative Control in Selectivity Profiling Against Closely Related Kinase Targets

Given the absence of a 5-substituent that could engage additional binding pockets, this compound may be employed as a selectivity control in panels comparing PDK1 versus other thiazole-carboxamide-sensitive kinases (e.g., SphK1/2, where N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine shows IC50 ~7 µM [3]). Its simpler pharmacophore can help deconvolute whether activity arises from the core scaffold or the peripheral substituent.

Quote Request

Request a Quote for N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.